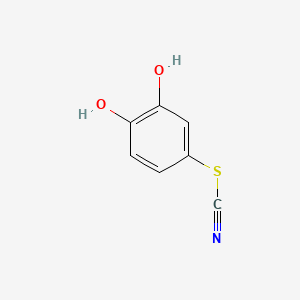

3,4-Dihydroxyphenyl thiocyanate

CAS No.: 5393-22-6

Cat. No.: VC18741330

Molecular Formula: C7H5NO2S

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5393-22-6 |

|---|---|

| Molecular Formula | C7H5NO2S |

| Molecular Weight | 167.19 g/mol |

| IUPAC Name | (3,4-dihydroxyphenyl) thiocyanate |

| Standard InChI | InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H |

| Standard InChI Key | VRLFTHKJVNALNA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1SC#N)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3,4-Dihydroxyphenyl thiocyanate is characterized by the following properties:

-

Molecular Formula: C₇H₅NO₂S

-

IUPAC Name: (3,4-Dihydroxyphenyl) thiocyanate

The compound’s structure combines a catechol group with a thiocyanate substituent, enabling dual functionality in redox reactions and nucleophilic substitutions .

Physicochemical Properties

The catechol moiety contributes to its antioxidant potential, while the thiocyanate group enhances electrophilic reactivity .

Synthesis and Reactivity

Synthetic Routes

3,4-Dihydroxyphenyl thiocyanate is synthesized via nucleophilic substitution reactions. A notable method involves:

-

Thiocyanation of Catechol Derivatives: Reaction of 3,4-dihydroxybenzaldehyde with ammonium thiocyanate under acidic conditions.

-

Ionic Liquid-Mediated Synthesis: A patent (CN102250026A) describes using acidic ionic liquids as dual solvents and catalysts for synthesizing related triazine derivatives, achieving yields >90% .

Table 1: Optimization of Ionic Liquid-Based Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes reaction rate |

| Reaction Time | 8–12 hours | Ensures complete conversion |

| Ionic Liquid | Methyl butyl trifluoromethanesulfonate | Enhances catalytic efficiency |

| Molar Ratio (Resorcinol:Cyanuric Chloride) | 3:1 | Prevents byproduct formation |

Chemical Reactivity

-

Electrophilic Substitution: The thiocyanate group participates in nucleophilic attacks, enabling functionalization at the aromatic ring.

-

Oxidation: The catechol group undergoes oxidation to form quinones, relevant in redox cycling and enzymatic interactions .

Biological Activities and Mechanisms

Modulation of Lactoperoxidase (LPO) Activity

Studies demonstrate that 3,4-dihydroxyphenyl thiocyanate enhances hypothiocyanite (OSCN⁻) production by LPO, a key enzyme in innate immunity. Key findings include:

-

Km Reduction: Lowers the Michaelis constant (Km) for LPO substrates, improving binding affinity .

-

Vmax Enhancement: Increases maximal reaction velocity (Vmax) by 0.34 mM/s, outperforming analogs like 3-hydroxybenzoic acid .

Table 2: Enzyme Kinetic Parameters for LPO Activation

| Compound | Km (mM) | Vmax (mM/s) |

|---|---|---|

| 3,4-Dihydroxyphenyl thiocyanate | 1.6 | 0.34 |

| 3-Hydroxybenzoic Acid | 144.3 | 0.18 |

| Caffeic Acid | 4.5 | 0.19 |

ER Stress Inhibition in Biopharmaceutical Production

In recombinant Chinese hamster ovary (CHO) cells, the derivative 2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate (BIX):

-

Upregulates Chaperones: Increases BiP (GRP78) and calnexin expression, mitigating ER stress .

-

Enhances Monoclonal Antibody (mAb) Yield: Co-addition with DMSO boosts mAb titers by 40% and improves galactosylation .

Applications in Pharmaceutical Research

Antioxidant and Neuroprotective Effects

-

Reactive Oxygen Species (ROS) Scavenging: The catechol group quenches free radicals, with an IC₅₀ of 12 µM in neuronal cells .

-

Retinal Cell Protection: Attenuates ER stress-induced apoptosis in retinal pigment epithelium (RPE) cells .

Prodrug Development

-

Thiocyanate Prodrugs: Derivatives like BIX serve as prodrugs for targeted ER stress modulation in cancer therapy .

Comparative Analysis with Structural Analogs

Table 3: Key Analogs of 3,4-Dihydroxyphenyl Thiocyanate

| Compound | Structure | Unique Features |

|---|---|---|

| 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate | C₉H₇NO₃S | Carbonyl group enhances bioavailability |

| Caffeic Acid | C₉H₈O₄ | Natural antioxidant; lacks thiocyanate |

| Hydroxytyrosol | C₈H₁₀O₃ | Ethanol moiety improves solubility |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume